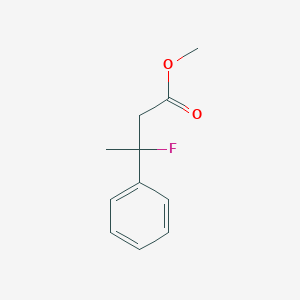
Methyl3-fluoro-3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-3-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to the third carbon of a butanoate chain, which also bears a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-3-phenylbutanoate typically involves the esterification of 3-fluoro-3-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of methyl 3-fluoro-3-phenylbutanoate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 3-fluoro-3-phenylbutanoic acid.
Reduction: 3-fluoro-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Methyl 3-fluoro-3-phenylpropanoate
- Methyl 3-chloro-3-phenylbutanoate
- Methyl 3-bromo-3-phenylbutanoate
Comparison: Methyl 3-fluoro-3-phenylbutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro and bromo analogs, the fluorinated compound typically exhibits higher stability and reactivity. Additionally, the smaller size of the fluorine atom compared to chlorine and bromine allows for better interaction with molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 3-fluoro-3-phenylbutanoate |
InChI |
InChI=1S/C11H13FO2/c1-11(12,8-10(13)14-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
IXJAVINDALAOCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















